3-Bromopropionitrile
Overview
Description
3-Bromopropionitrile is a chemical compound with the formula BrCH2CH2CN . It is used as an initiator in the atom transfer radical polymerization of acrylonitrile and in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl, or benzoyl halides in acetonitrile with cesium fluoride-Celite .
Synthesis Analysis
3-Bromopropionitrile is used as the initiator in the atom transfer radical polymerization of acrylonitrile . It is also used in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl, or benzoyl halides in acetonitrile with cesium fluoride-Celite .Molecular Structure Analysis
The molecular formula of 3-Bromopropionitrile is C3H4BrN . The molecular weight is 133.97 . The structure can be represented as BrCH2CH2CN .Chemical Reactions Analysis
3-Bromopropionitrile is used as the initiator in the atom transfer radical polymerization of acrylonitrile . It is also used in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl, or benzoyl halides in acetonitrile with cesium fluoride-Celite .Physical And Chemical Properties Analysis
3-Bromopropionitrile is a clear liquid that can range in color from colorless to light yellow to light orange . It has a boiling point of 76-78 °C at 10 mmHg . The density is 1.615 g/mL at 25 °C . The refractive index is 1.481 at 20 °C . It is soluble in ethanol and ether .Scientific Research Applications
Atom Transfer Radical Polymerization (ATRP)
3-Bromopropionitrile is used as an initiator in the atom transfer radical polymerization (ATRP) of acrylonitrile . ATRP is a type of controlled/living radical polymerization that allows for precise control over molecular weight and architecture of the polymers. The use of 3-Bromopropionitrile in this process helps in the formation of well-defined polymers with desired properties.
Coupling Reactions
This compound is used in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl or benzoyl halides in acetonitrile with cesium fluoride-Celite . These coupling reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices.
Synthesis of Organic Compounds
3-Bromopropionitrile is an important intermediate in the synthesis of various organic compounds . Its reactivity and structure make it a versatile building block in organic synthesis, contributing to the formation of complex molecules.
Research and Development
Due to its unique properties, 3-Bromopropionitrile is often used in research and development settings . It can be used to explore new synthetic routes, develop novel materials, or study reaction mechanisms.
Industrial Applications
In the industrial sector, 3-Bromopropionitrile may be used in the production of polymers, dyes, pharmaceuticals, and other chemical products . Its role as a reagent or intermediate contributes to the efficiency and effectiveness of these processes.
Educational Purposes
In educational settings, 3-Bromopropionitrile can be used as a teaching tool in advanced organic chemistry courses . Its use in various reactions provides practical examples of concepts taught in these courses.
Safety and Hazards
3-Bromopropionitrile is highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
3-Bromopropionitrile is a versatile reagent used in organic synthesis. It has been used as an initiator in the atom transfer radical polymerization of acrylonitrile . It has also been used in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl or benzoyl halides in acetonitrile with cesium fluoride-Celite .
Result of Action
The molecular and cellular effects of 3-Bromopropionitrile’s action are largely dependent on the context of its use. In the context of atom transfer radical polymerization, it acts as an initiator, contributing to the formation of polymers . In coupling reactions, it facilitates the formation of new bonds between molecules .
Action Environment
The action, efficacy, and stability of 3-Bromopropionitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its boiling point is 76-78 °C at 10 mmHg , suggesting that it is stable under normal conditions but can be volatilized under reduced pressure.
properties
IUPAC Name |
3-bromopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN/c4-2-1-3-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZIEDXCLQOOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062397 | |
Record name | Propanenitrile, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | 3-Bromopropionitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19767 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Bromopropionitrile | |
CAS RN |
2417-90-5 | |
Record name | 3-Bromopropionitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOPROPIONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EP8MS6M7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data for 3-Bromopropionitrile?
A1: 3-Bromopropionitrile has the molecular formula C3H4BrN. Its structure consists of a three-carbon chain with a bromine atom attached to the terminal carbon and a nitrile group (-CN) attached to the other terminal carbon. Spectroscopic studies, including Raman and infrared spectroscopy, reveal that 3-Bromopropionitrile exists as a mixture of trans and gauche conformers in the liquid phase, with the gauche form being more stable. In the solid phase, only the gauche conformer is observed. []
Q2: Is there evidence of 3-Bromopropionitrile being used in the synthesis of pharmaceuticals?
A2: Yes, 3-Bromopropionitrile has been utilized in the synthesis of important pharmaceuticals. One example is its use in the production of didanosine (ddI), an anti-HIV drug. [] The synthesis involves a multi-step process where 3-bromopropionitrile serves as a crucial building block.
Q3: How does the structure of 3-Bromopropionitrile relate to its reactivity?
A3: The presence of both a bromine atom and a nitrile group in 3-Bromopropionitrile significantly influences its reactivity. The bromine atom acts as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. The nitrile group can undergo reduction reactions, leading to the formation of amines, which are important intermediates in organic synthesis. []
Q4: Has 3-Bromopropionitrile been studied in the context of material science?
A4: Research indicates that 3-Bromopropionitrile plays a role in material science, particularly in the development of polymers. Studies have explored its use as an initiator in the Atom Transfer Radical Polymerization (ATRP) of acrylonitrile, leading to the production of polyacrylonitrile with improved isotacticity and low polydispersity. []
Q5: Are there any computational studies focusing on 3-Bromopropionitrile?
A5: Yes, computational chemistry techniques have been employed to study 3-Bromopropionitrile. Molecular mechanics calculations have been used alongside gas-phase electron diffraction to determine the conformation and molecular structure of the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.